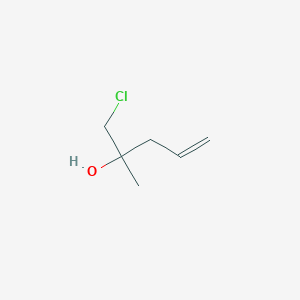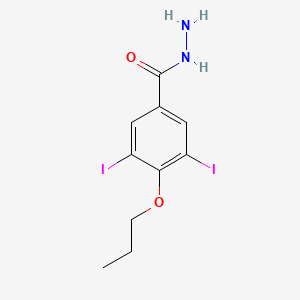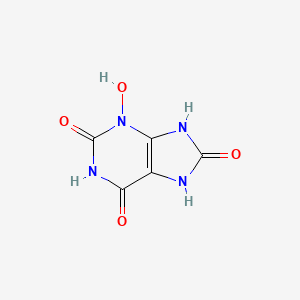![molecular formula C12H22OSi2 B14701610 Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-82-3](/img/structure/B14701610.png)
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenyl derivatives with different substituents.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Aplicaciones Científicas De Investigación
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane involves its ability to act as a protecting group for hydroxyl and other reactive groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations. The compound’s inertness and stability are key factors in its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a phenyl ring. This combination provides both chemical inertness and the ability to undergo selective reactions, making it a valuable compound in various applications .
Propiedades
Número CAS |
18036-82-3 |
|---|---|
Fórmula molecular |
C12H22OSi2 |
Peso molecular |
238.47 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-9-7-8-11(10-12)13-15(4,5)6/h7-10H,1-6H3 |
Clave InChI |
QRBQRYSCIMREIR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)



![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
